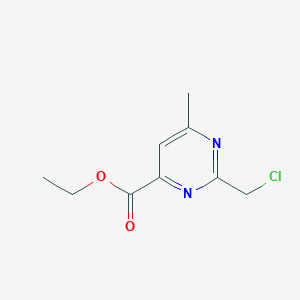

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate

CAS No.: 1240598-21-3

Cat. No.: VC8407771

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240598-21-3 |

|---|---|

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 |

| IUPAC Name | ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3 |

| Standard InChI Key | SUFUMXCNBOXKIJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NC(=C1)C)CCl |

| Canonical SMILES | CCOC(=O)C1=NC(=NC(=C1)C)CCl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate, reflects its substitution pattern: a pyrimidine ring substituted at positions 2 (chloromethyl), 4 (ethoxycarbonyl), and 6 (methyl) . The SMILES notation provides a linear representation of its structure, highlighting the spatial arrangement of functional groups .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| InChI Key | SUFUMXCNBOXKIJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NC(=C1)C)CCl |

The 3D conformational analysis reveals a planar pyrimidine ring with the chloromethyl and methyl groups adopting equatorial positions to minimize steric strain .

Synthetic Methodologies

Classical Approaches

The compound is typically synthesized via multi-step routes involving:

-

Biginelli Reaction: A three-component coupling of urea, ethyl acetoacetate, and chloromethyl ketone derivatives under acidic conditions .

-

Post-Functionalization: Methylation or chlorination of preformed pyrimidine intermediates. For example, chlorination of 2-(hydroxymethyl)-6-methylpyrimidine-4-carboxylate using thionyl chloride () yields the chloromethyl derivative .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HCl (cat.), ethanol, reflux | 65–75 |

| Chlorination | , DMF, 80°C | 85–90 |

Green Chemistry Innovations

Recent advances employ visible-light-driven organocatalytic aerobic oxidation to enhance reaction rates and selectivity. For instance, eosin Y catalyzes the oxidation of dihydropyrimidine precursors to aromatic pyrimidines under mild conditions .

Physicochemical Properties

Thermal Stability

Experimental data for the exact compound remain limited, but analogues such as ethyl 2-chloro-6-methylpyrimidine-4-carboxylate exhibit a melting point of 55–57°C and a predicted boiling point of 318.6°C . Computational models (e.g., PubChem’s algorithms) estimate a density of 1.265 g/cm³ and a pKa of -2.99 for the parent compound .

Spectroscopic Characterization

NMR Spectroscopy:

-

NMR: Signals at δ 1.20 (t, 3H, ethyl CH3), 2.33 (s, 3H, C6-CH3), and 4.13–4.06 (m, 2H, ethyl CH2) confirm the ester and methyl substituents .

-

NMR: Peaks at δ 166.8 (C=O), 158.8 (C4-pyrimidine), and 55.2 (C-Cl) align with the expected electronic environment .

Applications and Derivatives

Pharmaceutical Intermediates

The chloromethyl group enables nucleophilic substitution reactions, making the compound a precursor to:

-

Anticancer Agents: Pyrimidine-based inhibitors of tyrosine kinases .

-

Antimicrobials: Sulfonamide derivatives with enhanced bioavailability .

Material Science

Functionalized pyrimidines are explored as ligands in catalytic systems. For example, palladium complexes of chloromethyl-pyrimidines show activity in Suzuki-Miyaura cross-coupling reactions .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume